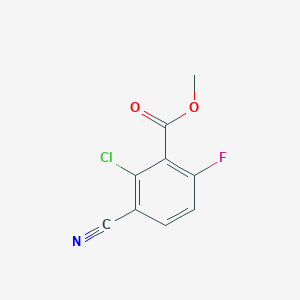

Methyl 2-chloro-3-cyano-6-fluorobenzoate

Description

Methyl 2-chloro-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol It is a derivative of benzoic acid and features a cyano group, a chloro group, and a fluoro group attached to the benzene ring

Properties

Molecular Formula |

C9H5ClFNO2 |

|---|---|

Molecular Weight |

213.59 g/mol |

IUPAC Name |

methyl 2-chloro-3-cyano-6-fluorobenzoate |

InChI |

InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3 |

InChI Key |

BNOSJNORTXYCQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-cyano-6-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are employed.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-cyano-6-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyano-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano, chloro, and fluoro groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-cyano-6-chloro-2-fluorobenzoate

- Methyl 2-cyano-6-fluorobenzoate

- Methyl 3-chloro-2-cyano-6-fluorobenzoate

Uniqueness

Methyl 2-chloro-3-cyano-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-chloro-3-cyano-6-fluorobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 2-position,

- Cyano group at the 3-position,

- Fluorine atom at the 6-position of the benzoate ring.

These substituents contribute to its unique chemical properties, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It has been shown to bind to certain receptors, influencing signaling pathways that regulate physiological responses.

- Modulation of Biological Pathways : Its unique structure allows it to modulate pathways related to inflammation, cancer progression, and other diseases.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below are key findings from various studies:

Case Study: Anti-inflammatory Activity

A notable case study evaluated the anti-inflammatory effects of this compound in a murine model. The study found that treatment significantly reduced markers of inflammation, such as TNF-α and IL-6 levels, suggesting its potential therapeutic application in inflammatory diseases.

Comparative Analysis

To understand the biological implications better, a comparative analysis with structurally similar compounds was conducted:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Methyl 2-bromo-3-cyano-6-fluorobenzoate | 220 | Enzyme inhibitor |

| Methyl 2-chloro-4-cyano-5-fluorobenzoate | 150 | Receptor antagonist |

| This compound | TBD | Potential dual-action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.